![molecular formula C16H11FN2O3S B2448550 Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-63-8](/img/structure/B2448550.png)
Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
“Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate” is a complex organic compound. It likely contains a benzo[d]thiazole core, which is a type of heterocyclic compound . Thiazole compounds are of great interest due to their protective effect against diabetes mellitus .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate” were not found, there are general methods for synthesizing similar compounds. For instance, a catalyst-free microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles .Scientific Research Applications
- Thiazoles, including derivatives like Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate, exhibit antimicrobial properties. Researchers have explored their potential as antibacterial and antifungal agents .
- Thiazole derivatives have shown promise as antitumor and cytotoxic agents. For instance, Gulsory and Guzeldemirci synthesized a related compound and observed potent cytotoxic effects on prostate cancer cells .
Antimicrobial Activity
Antitumor and Cytotoxic Activity
Mechanism of Action
Target of Action
Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, and inhibits its function . This interaction disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacterium .
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability, making it effective in reaching its target and exerting its anti-tubercular activity .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound causes the death of the bacterium, thereby exhibiting its anti-tubercular activity .
Action Environment
The action of Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, which in turn can impact its bioavailability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s absorption and distribution .
Future Directions
properties
IUPAC Name |
methyl 2-[(4-fluorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3S/c1-22-15(21)10-4-7-12-13(8-10)23-16(18-12)19-14(20)9-2-5-11(17)6-3-9/h2-8H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEBUBVMRCSXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate |
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